Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate
Description
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate is a bicyclic organic compound featuring a seven-membered cycloheptane ring fused with a pyrrole moiety. The methyl ester group at position 2 enhances its reactivity and solubility in organic solvents.
Properties
IUPAC Name |
methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)10-7-8-5-3-2-4-6-9(8)12-10/h7,12H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGBQRFPIRYAMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401177232 | |
| Record name | Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100445-46-3 | |
| Record name | Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100445-46-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401177232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a cycloheptanone derivative with an amine to form the pyrrole ring, followed by esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the cyclization and esterification processes. The compound is often purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Ethyl 1,4,5,6,7,8-Hexahydrocyclohepta[b]pyrrole-2-carboxylate
Ethyl 8-Oxo Derivatives (e.g., Compounds 22, 39, 40)
- Key Modification : Introduction of an oxo group at position 6.
- Example :
- Ethyl 1-(2,5-Dimethoxybenzyl)-8-oxo-... (22) :
- Formula: C22H28N2O4; molecular weight: 384.47 g/mol.
- IR: 1714 cm⁻¹ (ester C=O), 1698 cm⁻¹ (ketone C=O) .
Brominated Derivatives (e.g., Compounds 27–29)
Amino-Substituted Derivatives (e.g., Ethyl 3-Amino-...-carboxylate)
- Modification: Amino group at position 3.
- Example: Formula: C12H18N2O2; molecular weight: 222.28 g/mol.
Cycloocta[b]pyrrole Analogs (e.g., 385841-47-4)
- Structural Difference : Eight-membered ring (cycloocta) vs. seven-membered (cyclohepta).
- Example :
- 1,4,5,6,7,8-Hexahydro-3-methyl-1-(phenylmethyl)-2H-cycloocta[b]pyrrol-2-one :
- Formula: C18H21NO; molecular weight: 267.36 g/mol. Impact: Larger ring size alters conformational flexibility and steric interactions .
Comparative Data Tables
Table 1: Structural and Physical Properties
Research Findings and Implications
- Reactivity : Ethyl esters are more commonly reported due to easier handling and lower cost, but methyl esters may offer advantages in specific synthetic pathways (e.g., faster hydrolysis).
- Biological Activity : 8-Oxo derivatives show promise in antimitotic applications, with substituents like dimethoxybenzyl enhancing target binding .
- Stability: Brominated and amino-substituted derivatives require stringent storage (2–8°C, dark) to prevent degradation .
Biological Activity
Overview
Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate (CAS Number: 100445-46-3) is a heterocyclic compound characterized by its unique cycloheptane and pyrrole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C11H15NO2, with a molecular weight of approximately 193.25 g/mol .
The biological activity of this compound is attributed to its ability to interact with various biological targets. The compound can modulate enzyme activities or receptor functions through mechanisms involving:
- Hydrogen bonding
- Hydrophobic interactions
- Van der Waals forces
These interactions can lead to significant alterations in cellular processes and pathways depending on the specific biological context.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study found that derivatives of this compound showed effectiveness against various bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and inhibition of metabolic pathways essential for bacterial survival .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In vitro assays demonstrated that it could inhibit viral replication in certain models. The exact pathways remain under investigation but may involve interference with viral entry or replication processes within host cells.
Antiproliferative Effects
This compound has shown potential antiproliferative effects against various human tumor cell lines. The compound's ability to induce apoptosis in cancer cells has been a focal point in studies aimed at developing new anticancer therapies .
Case Study 1: Antimicrobial Screening
In a recent screening study involving several derivatives of this compound:
- Tested Strains : Escherichia coli and Staphylococcus aureus.
- Results : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus.
| Compound | MIC (µg/mL) | Tested Organism |
|---|---|---|
| This compound | 32 | E. coli |
| This compound | 16 | S. aureus |
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer).
- Results : IC50 values were determined to be approximately 15 µM for HeLa cells and 20 µM for A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| A549 | 20 |
Q & A
Basic: What are the established synthetic routes for Methyl 1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-2-carboxylate?
Methodological Answer:
The synthesis typically involves condensation reactions of substituted pyrrole precursors with cycloheptane derivatives. For example, a related ethyl analog (Ethyl 3-methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole-8-carboxylate) was synthesized via reaction of a dianion intermediate (generated from 1,3-dicarbonyl compounds) with α-bromo ketones, followed by cyclization under basic conditions . Key steps include:
- Reagent Selection : Use of FeNH₄(SO₄)₂·12H₂O (alum) as a recyclable, nontoxic catalyst for cyclization .
- Purification : Column chromatography (e.g., silica gel) is critical due to byproducts like triphenylphosphane oxide .
Table 1: Synthetic Yield Optimization
| Catalyst | Reaction Time (h) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Alum (FeNH₄) | 12 | 83 | >95 | |
| No catalyst | 24 | 45 | 80 |
Advanced: How can structural ambiguities in the cycloheptane-pyrrole fused system be resolved?
Methodological Answer:
Advanced characterization techniques are required:
- NMR Analysis : ¹H and ¹³C NMR (e.g., δ = 1.21–2.05 ppm for cycloheptane protons; 173.9 ppm for ester carbonyl) .
- X-ray Crystallography : Resolves ring conformation (e.g., chair vs. boat) and substituent orientation.
- HRMS : Confirms molecular formula (e.g., exact mass 221.1416 for C₁₃H₁₉NO₂) .
Note : Discrepancies in melting points or spectral data between batches may indicate impurities; use recrystallization or preparative HPLC for refinement.
Advanced: How can conflicting bioactivity data for analogs be reconciled in structure-activity relationship (SAR) studies?
Methodological Answer:
Conflicts arise from variations in substituents (e.g., bromo, methoxybenzyl groups) or assay conditions. For example:
- Case Study : Ethyl 7-bromo-8-oxo derivatives (compounds 25–30) showed divergent CFTR protein correction efficacy due to steric effects of bulky substituents .
Resolution Strategy :
Standardized Assays : Use identical cell lines (e.g., HEK293T) and controls.
Computational Modeling : Perform molecular docking to predict steric clashes or binding affinity.
Meta-Analysis : Compare results across studies (e.g., IC₅₀ values under varying pH/temperature).
Basic: What analytical methods validate the purity of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm).
- TLC : Monitor reaction progress using silica plates (eluent: ethyl acetate/hexane 3:7).
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values.
Advanced: How can synthetic scalability be improved without compromising yield?
Methodological Answer:
- Catalyst Recovery : Alum catalysts can be recycled by vacuum drying and washing with acetone/ethanol, retaining >90% activity over 5 cycles .
- Flow Chemistry : Continuous reactors minimize side reactions (e.g., epimerization).
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 12 h to 2 h for similar pyrroles) .
Advanced: What strategies mitigate instability of the ester group during storage?
Methodological Answer:
- Storage Conditions : Argon atmosphere at -20°C in amber vials.
- Stabilizers : Add 0.01% BHT (butylated hydroxytoluene) to prevent oxidation .
- Lyophilization : Convert to a stable hydrochloride salt if amine derivatives are tolerated .
Basic: What are the primary applications of this compound in medicinal chemistry?
Methodological Answer:
- Scaffold for Drug Design : The fused pyrrole-cycloheptane core mimics bioactive natural products (e.g., indole alkaloids).
- Target Validation : Used in kinase inhibition assays (e.g., JAK2/STAT3 pathways) due to its planar aromatic system .
Advanced: How to address low solubility in aqueous buffers for in vitro assays?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
